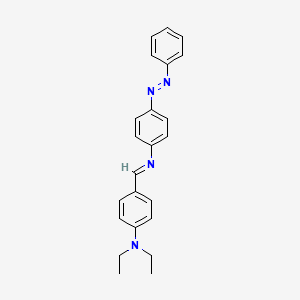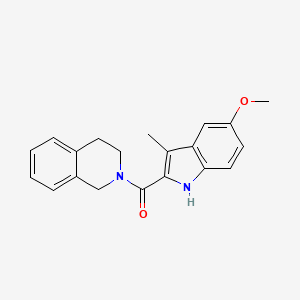
3,4-dihydroisoquinolin-2(1H)-yl(5-methoxy-3-methyl-1H-indol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,4-Dihydroisoquinolin-2(1H)-yl(5-methoxy-3-methyl-1H-indol-2-yl)methanone” is a complex organic compound that belongs to the class of isoquinolines and indoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-dihydroisoquinolin-2(1H)-yl(5-methoxy-3-methyl-1H-indol-2-yl)methanone” typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives and indole derivatives. Common synthetic routes may involve:
Condensation Reactions: Combining isoquinoline and indole derivatives under acidic or basic conditions.
Cyclization Reactions: Forming the dihydroisoquinoline ring through intramolecular cyclization.
Methoxylation: Introducing the methoxy group using reagents like dimethyl sulfate or methanol in the presence of a base.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology
In biological research, the compound may be investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine
The compound’s potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities, are of significant interest in medicinal chemistry.
Industry
In the industrial sector, the compound may be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of “3,4-dihydroisoquinolin-2(1H)-yl(5-methoxy-3-methyl-1H-indol-2-yl)methanone” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds like papaverine and berberine.
Indole Derivatives: Compounds like tryptamine and serotonin.
Uniqueness
The uniqueness of “3,4-dihydroisoquinolin-2(1H)-yl(5-methoxy-3-methyl-1H-indol-2-yl)methanone” lies in its combined structural features of both isoquinoline and indole moieties, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
902321-61-3 |
|---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(5-methoxy-3-methyl-1H-indol-2-yl)methanone |
InChI |
InChI=1S/C20H20N2O2/c1-13-17-11-16(24-2)7-8-18(17)21-19(13)20(23)22-10-9-14-5-3-4-6-15(14)12-22/h3-8,11,21H,9-10,12H2,1-2H3 |
InChI Key |
LOKPZSYSPZDXJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OC)C(=O)N3CCC4=CC=CC=C4C3 |
solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


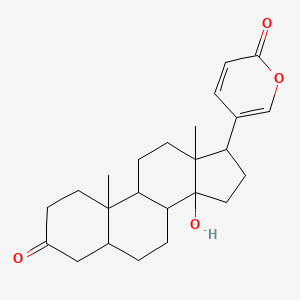

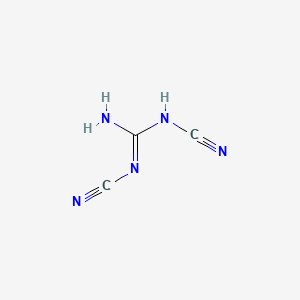
![N-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-1H-1,2,4-triazol-1-amine](/img/structure/B14159750.png)
![1-(2-Methoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14159752.png)
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159755.png)
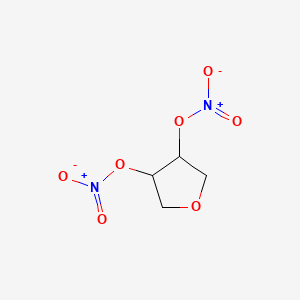

![Propan-2-yl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B14159790.png)
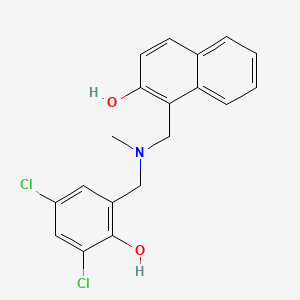
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159806.png)


